molecular formula C15H15NO2 B1214436 2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone CAS No. 117574-40-0

2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone

Cat. No.: B1214436
CAS No.: 117574-40-0
M. Wt: 241.28 g/mol
InChI Key: IPGAFOVEIIWXFR-UHFFFAOYSA-N
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Description

CV-6504 is a chemical compound known for its dual inhibitory action on thromboxane A2 synthetase and 5-lipoxygenase. It also exhibits oxygen scavenging activity, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CV-6504 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the main carbon skeleton of CV-6504 through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.

    Functional Group Modifications: After the core structure is formed, various functional groups are introduced or modified to achieve the desired chemical properties. This can involve reactions like halogenation, nitration, or esterification.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of CV-6504 would be scaled up using batch or continuous flow processes. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Catalysts: Catalysts may be used to enhance reaction rates and selectivity.

    Safety and Environmental Concerns: Industrial processes must comply with safety regulations and minimize environmental impact through waste management and emission controls.

Chemical Reactions Analysis

Types of Reactions

CV-6504 undergoes several types of chemical reactions, including:

    Oxidation: CV-6504 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

CV-6504 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological pathways involving thromboxane A2 and 5-lipoxygenase.

    Medicine: Investigated for potential therapeutic applications due to its inhibitory effects on enzymes involved in inflammation and thrombosis.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

CV-6504 exerts its effects by inhibiting thromboxane A2 synthetase and 5-lipoxygenase. These enzymes are involved in the production of thromboxane A2 and leukotrienes, respectively, which play roles in inflammation and platelet aggregation. By inhibiting these enzymes, CV-6504 can reduce inflammation and prevent thrombosis .

Comparison with Similar Compounds

Similar Compounds

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    Aspirin: Inhibits thromboxane A2 synthetase and is widely used as an anti-inflammatory and antiplatelet agent.

Uniqueness

CV-6504 is unique due to its dual inhibitory action on both thromboxane A2 synthetase and 5-lipoxygenase, combined with its oxygen scavenging activity.

Properties

CAS No.

117574-40-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H15NO2/c1-9-10(2)15(18)13(11(3)14(9)17)7-12-5-4-6-16-8-12/h4-6,8H,7H2,1-3H3

InChI Key

IPGAFOVEIIWXFR-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C

Key on ui other cas no.

117574-40-0

Synonyms

2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone
CV 6504
CV-6504

Origin of Product

United States

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